molecular formula C16H24O8 B1654278 (-)-erythro-Anethole glycol 2-glucoside CAS No. 217973-39-2

(-)-erythro-Anethole glycol 2-glucoside

Cat. No. B1654278
CAS RN: 217973-39-2
M. Wt: 344.36
InChI Key: JYWSARFDLXXOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-erythro-Anethole glycol 2-glucoside is a glycoside.

Scientific Research Applications

Isolation and Characterization

  • (-)-erythro-Anethole glycol 2-glucoside has been isolated from natural sources like fennel and anise. In fennel (Foeniculum vulgare MILLER), four erythro-anethole glycol monoglucosides were characterized, contributing to understanding the plant's chemical composition and potential therapeutic uses (Kitajima, Ishikawa, & Tanaka, 1998). Similarly, in anise (Pimpinella anisum L.), several glucosides of phenylpropanoids, including anethole glycol glucosides, were isolated, enriching knowledge of this spice's chemical profile (Ishikawa, Fujimatu, & Kitajima, 2002).

Chemical Structure Analysis

  • Detailed chemical and spectroscopic analysis has been conducted to understand the structure and properties of (-)-erythro-Anethole glycol 2-glucoside. This research is pivotal in exploring the compound's potential applications in various fields, including pharmaceuticals and food science. For instance, studies on Foeniculi Fructus have revealed the structural characteristics of related monoterpene glycosides, providing insights into their potential biological activities (Ono et al., 1996).

Potential Pharmacological Activities

  • The pharmacological activities of compounds related to (-)-erythro-Anethole glycol 2-glucoside, like trans-anethole, have been studied, indicating potential applications in areas such as diabetes management. Research on trans-anethole showed hypoglycemic and antioxidant activities, suggesting its use in therapeutic agents against type 2 diabetes mellitus (Sheikh, Pari, Rathinam, & Chandramohan, 2015).

Broader Chemical Applications

  • The broader chemical applications of (-)-erythro-Anethole glycol 2-glucoside and related compounds are explored in various studies. For example, research on the synthesis of different glycosides, including erythro and threo forms, contributes to the development of novel chemical synthesis methods and potentially new pharmaceuticals (Yamashita, Iida, Ikai, Oshikawa, Hanaya, & Yamamoto, 1992).

properties

CAS RN

217973-39-2

Molecular Formula

C16H24O8

Molecular Weight

344.36

IUPAC Name

2-[1-hydroxy-1-(4-methoxyphenyl)propan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H24O8/c1-8(12(18)9-3-5-10(22-2)6-4-9)23-16-15(21)14(20)13(19)11(7-17)24-16/h3-6,8,11-21H,7H2,1-2H3

InChI Key

JYWSARFDLXXOHT-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)OC)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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